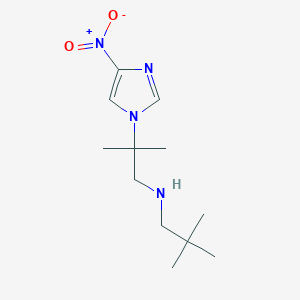
4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid, also known as DOB or Dimethoxybromoamphetamine, is a psychoactive drug that belongs to the amphetamine family. It is a potent hallucinogen and has been found to have several scientific research applications.
Mechanism of Action
4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also has affinity for the dopamine receptor and the norepinephrine receptor. The activation of the 5-HT2A receptor by this compound leads to the release of serotonin and other neurotransmitters in the brain, which results in the hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include changes in mood, perception, and thought processes. It can also cause changes in heart rate, blood pressure, and body temperature. This compound has been found to be a potent vasoconstrictor and can cause constriction of blood vessels, which can lead to cardiovascular complications.
Advantages and Limitations for Lab Experiments
4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid has several advantages as a research tool, including its potency and selectivity for the 5-HT2A receptor. However, it also has limitations, including its potential for cardiovascular complications and its hallucinogenic effects, which can make it difficult to interpret experimental results.
Future Directions
Future research on 4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid could focus on its potential therapeutic applications, including its use in the treatment of mood disorders and addiction. It could also be used to study the role of serotonin receptors in the regulation of mood, cognition, and behavior. Additionally, further research could be done to develop safer and more selective analogs of this compound for use in scientific research.
Synthesis Methods
4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid can be synthesized by the reaction of 2,5-dimethoxyphenethylamine with 2-bromo-4-(2-methoxyethyl)phenylacetonitrile in the presence of a palladium catalyst. The resulting product is then hydrolyzed to obtain this compound.
Scientific Research Applications
4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid has been used in scientific research to study its effects on the central nervous system. It has been found to be a potent hallucinogen and has been used to study the mechanisms of action of other hallucinogens. This compound has also been used to study the role of serotonin receptors in the brain and their involvement in the regulation of mood, cognition, and behavior.
properties
IUPAC Name |
4-(2,5-dimethoxyanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6/c1-21-7-6-16-12(15(19)20)9-14(18)17-11-8-10(22-2)4-5-13(11)23-3/h4-5,8,12,16H,6-7,9H2,1-3H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYMTQWMZLTVRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(CC(=O)NC1=C(C=CC(=C1)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide](/img/structure/B2618940.png)
![2-(4-(1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)phenoxy)acetamide](/img/structure/B2618942.png)
![3-[(2-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B2618945.png)
![2,2,3,3,4,4,5,5-Octafluoropentyl 4-(3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)ureido)benzenesulfonate](/img/structure/B2618946.png)
![1-Morpholin-4-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2618948.png)
![4-(tert-butyl)-N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B2618950.png)

![3-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2618953.png)
![N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2618955.png)



![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methylbenzamide](/img/structure/B2618961.png)
